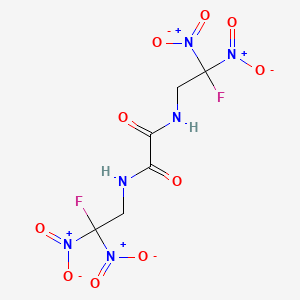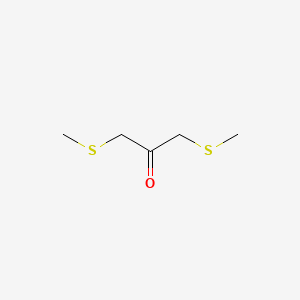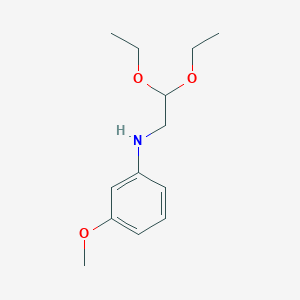
N-(2,2-Diethoxyethyl)-3-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Diethoxyethyl)-3-methoxyaniline: is an organic compound that features a methoxy group attached to an aniline ring, with a diethoxyethyl substituent on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Diethoxyethyl)-3-methoxyaniline typically involves the reaction of 3-methoxyaniline with 2,2-diethoxyethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,2-Diethoxyethyl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
Applications De Recherche Scientifique
N-(2,2-Diethoxyethyl)-3-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2,2-Diethoxyethyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyethyl group may enhance the compound’s ability to cross cell membranes, while the methoxy group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- N-(2,2-Diethoxyethyl)-2,2-diethoxy-N-methylethanaminium
- N-(2,2-Diethoxyethyl)hexadecanamide
- N-(2,2-Diethoxyethyl)-7H-purin-6-amine
Uniqueness: N-(2,2-Diethoxyethyl)-3-methoxyaniline is unique due to the presence of both the methoxy and diethoxyethyl groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and reactivity, while the diethoxyethyl group improves its membrane permeability and stability .
Propriétés
Numéro CAS |
32431-44-0 |
|---|---|
Formule moléculaire |
C13H21NO3 |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
N-(2,2-diethoxyethyl)-3-methoxyaniline |
InChI |
InChI=1S/C13H21NO3/c1-4-16-13(17-5-2)10-14-11-7-6-8-12(9-11)15-3/h6-9,13-14H,4-5,10H2,1-3H3 |
Clé InChI |
ZBKZMZMJUQXDTL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CNC1=CC(=CC=C1)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


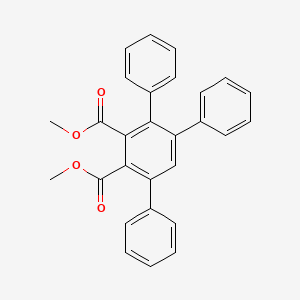
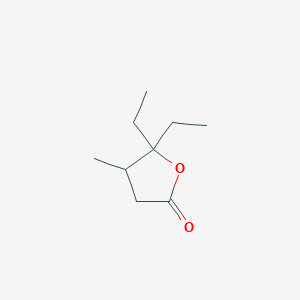
![2,3,3-Trimethyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14675461.png)
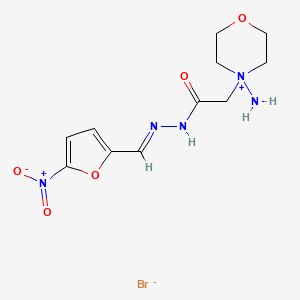
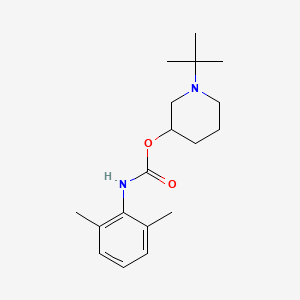
![3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine](/img/structure/B14675485.png)
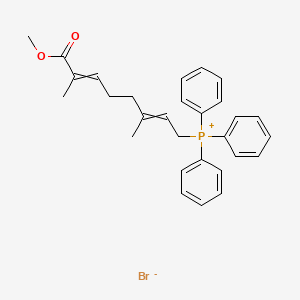
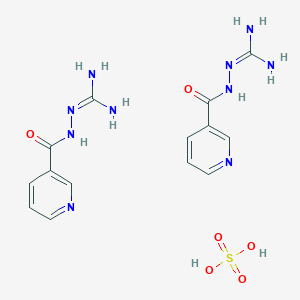
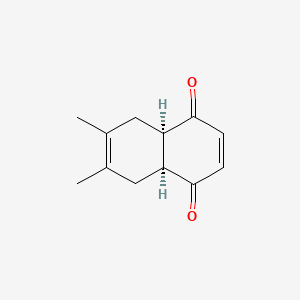
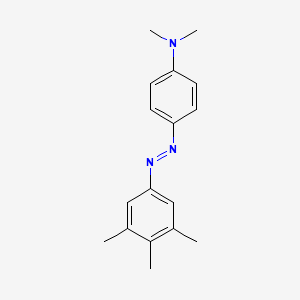
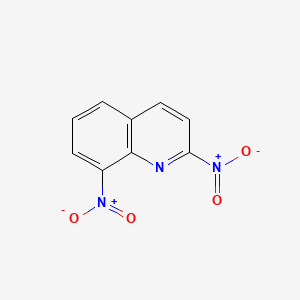
![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)
